molecular formula C5H7ClF2N2S B2762285 [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride CAS No. 2408963-68-6

[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride

Cat. No.: B2762285
CAS No.: 2408963-68-6
M. Wt: 200.63
InChI Key: GECPJBVGVKWQIK-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C(_5)H(_6)F(_2)N(_2)S·HCl It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a difluoromethylation reaction. This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate conditions.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group under strong reducing conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Monofluoromethyl and Methyl Derivatives: Products of reduction reactions.

    Substituted Thiazoles: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the difluoromethyl group makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is a common motif in many biologically active compounds, and the difluoromethyl group can enhance binding affinity and metabolic stability.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the thiazole ring are known for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and van der Waals interactions, enhancing the compound’s binding affinity to its targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
  • [2-(Methyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
  • [2-(Chloromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride

Uniqueness

Compared to its analogs, [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride offers a balance between reactivity and stability. The difluoromethyl group provides unique electronic properties that can enhance the compound’s biological activity and chemical reactivity, making it a versatile tool in various research and industrial applications.

Properties

IUPAC Name

[2-(difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPJBVGVKWQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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